molecular formula C10H7F3O2 B12849141 7-(Trifluoromethyl)chroman-3-one

7-(Trifluoromethyl)chroman-3-one

Cat. No.: B12849141
M. Wt: 216.16 g/mol
InChI Key: QOHHNQSCYQBESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Trifluoromethyl)chroman-3-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group at the 7th position of the chroman-3-one structure. Chromanones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with trifluoromethylating agents under specific conditions

Industrial Production Methods: Industrial production of 7-(Trifluoromethyl)chroman-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)chroman-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions include various substituted chromanones, chromanols, and quinones, depending on the reaction conditions and reagents used .

Scientific Research Applications

7-(Trifluoromethyl)chroman-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)chroman-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed biological activities .

Comparison with Similar Compounds

    Chroman-4-one: Lacks the trifluoromethyl group but shares the chromanone structure.

    Chroman-2-one: Similar structure but with different substitution patterns.

    Coumarin: A related compound with a lactone ring structure.

Uniqueness: 7-(Trifluoromethyl)chroman-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

7-(trifluoromethyl)-4H-chromen-3-one

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)7-2-1-6-3-8(14)5-15-9(6)4-7/h1-2,4H,3,5H2

InChI Key

QOHHNQSCYQBESR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.